
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related pyrazole and pyrazoline derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 5-aminopyrazole derivatives involves the reaction of acrylamides with hydrazine hydrate in ethanol . Similarly, pyrazoline analogues can be synthesized from acetophenone derivatives . These methods suggest that the synthesis of the compound might also involve a multi-step process, potentially starting with a suitable phthalazin precursor and incorporating the cyclopentyl, fluorophenyl, and pyrazole moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of pyrazole and pyrazoline derivatives is characterized by the presence of nitrogen atoms in the heterocyclic ring, which can influence the electronic properties of the molecule. For example, the pyrazoline ring can adopt a flat-envelope conformation, and the presence of substituents can affect the orientation of different rings in the molecule . The electronic properties of such compounds can be studied using Density Functional Theory (DFT) calculations, which provide insights into frontier molecular orbitals, energy gaps, and other reactivity parameters .
Chemical Reactions Analysis
The reactivity of pyrazole and pyrazoline derivatives can be influenced by the presence of various functional groups. For instance, the amino group in aminopyrazoles can participate in further reactions to yield pyrazolo[1,5-a]pyrimidine derivatives . The presence of a carboxamide group can also lead to intermolecular hydrogen bonding, which can affect the compound's reactivity and interactions . The specific chemical reactions that "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide" might undergo would depend on the reactivity of its constituent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and pyrazoline derivatives can vary widely depending on their molecular structure. The introduction of substituents such as fluorophenyl groups can affect the compound's lipophilicity, which in turn can influence its biological activity . The electronic properties, such as HOMO-LUMO energy gaps, can also be affected by the nature of the substituents, which can have implications for the compound's reactivity and potential as a nonlinear optical material .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole-carboxamide type synthetic cannabinoids, including structural elucidations and analytical characterizations, have been a focus of research. For instance, a study on "A new pyrazole-carboxamide type synthetic cannabinoid AB-CHFUPYCA" identified in illegal products reveals the importance of accurate identification and characterization of such compounds using advanced techniques like GC–MS, LC–MS, and NMR analyses (Uchiyama et al., 2015). These methodologies are critical for understanding the structural and chemical properties of new synthetic compounds.
Biological and Pharmacological Investigations
Research into the in vitro metabolism of synthetic cannabinoids, such as "In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA," provides insights into their biotransformation and potential pharmacological effects. This study focuses on the metabolic pathways and the formation of metabolites that could be targeted for drug testing purposes (Franz et al., 2017). Understanding these pathways is essential for developing detection methods and assessing the pharmacological activities of new chemical entities.
Antimicrobial and Antitubercular Activities
Derivatives of pyrazole and pyrazole-carboxamide compounds have been explored for their potential antimicrobial and antitubercular activities. For example, the "Design, Synthesis, Antitubercular and Antibacterial Activities of 1,3,5-Triazinyl Carboxamide Derivatives" study indicates the synthesis of novel compounds with promising activities against bacterial and tuberculosis infections (Bodige et al., 2020). Such research contributes to the search for new therapeutic agents against infectious diseases.
Eigenschaften
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-30-23(14-21(28-30)16-10-12-17(26)13-11-16)24(32)27-15-22-19-8-4-5-9-20(19)25(33)31(29-22)18-6-2-3-7-18/h4-5,8-14,18H,2-3,6-7,15H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDSTBAZZUGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)
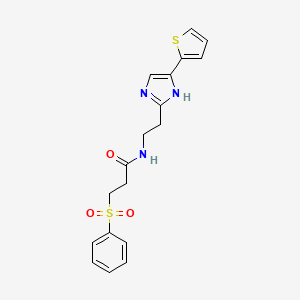
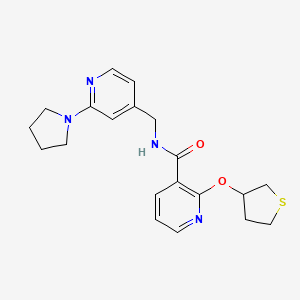
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)
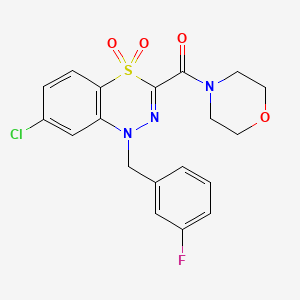
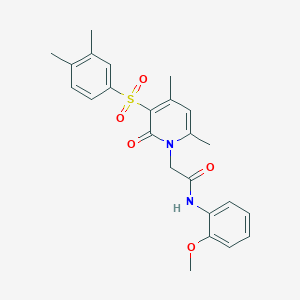
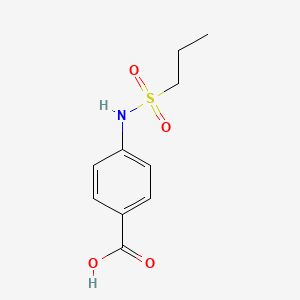

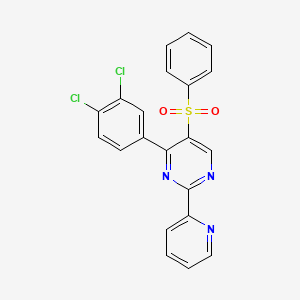




![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)